molecular formula C34H32N2O6 B8025185 2-Benzyloxycarbonylamino-5-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-propyl]-benzoic acid methyl ester

2-Benzyloxycarbonylamino-5-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-propyl]-benzoic acid methyl ester

Cat. No.: B8025185
M. Wt: 564.6 g/mol
InChI Key: YSEIISNVNMNYFK-UHFFFAOYSA-N
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Description

This compound is a benzoic acid derivative functionalized with dual orthogonal protecting groups: benzyloxycarbonyl (Z) and 9H-fluoren-9-ylmethoxycarbonyl (Fmoc). These groups are widely used in peptide synthesis to protect amino acids during stepwise assembly . The Z group is acid-labile, while the Fmoc group is base-labile, enabling sequential deprotection strategies. The methyl ester at the benzoic acid moiety enhances solubility in organic solvents, facilitating its use in solid-phase synthesis.

Notably, discrepancies exist in reported molecular data. A product catalog lists its molecular formula as C₇H₉O₂P (Mol. Wt. 156.12) , which conflicts with the structural complexity implied by its name.

Properties

IUPAC Name

methyl 5-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propyl]-2-(phenylmethoxycarbonylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H32N2O6/c1-40-32(37)29-20-23(17-18-31(29)36-34(39)41-21-24-10-3-2-4-11-24)12-9-19-35-33(38)42-22-30-27-15-7-5-13-25(27)26-14-6-8-16-28(26)30/h2-8,10-11,13-18,20,30H,9,12,19,21-22H2,1H3,(H,35,38)(H,36,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSEIISNVNMNYFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)CCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyloxycarbonylamino-5-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-propyl]-benzoic acid methyl ester typically involves multiple steps. The process begins with the protection of amino groups using benzyloxycarbonyl and fluorenylmethoxycarbonyl groups. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

2-Benzyloxycarbonylamino-5-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-propyl]-benzoic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.

    Deprotection: Trifluoroacetic acid (TFA) for fluorenylmethoxycarbonyl group removal and hydrogenation for benzyloxycarbonyl group removal.

    Substitution: Nucleophiles such as amines or thiols under mild conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

The compound serves as a pivotal building block in the synthesis of various bioactive peptides and pharmaceuticals. Its structure allows for the introduction of specific functional groups that can enhance biological activity or selectivity.

Peptide Synthesis

Fmoc-L-Thr-OBzl is widely utilized in solid-phase peptide synthesis (SPPS). The Fmoc (fluorenylmethyloxycarbonyl) protecting group facilitates the stepwise addition of amino acids while providing stability during the synthesis process.

Table 1: Comparison of Protecting Groups in Peptide Synthesis

Protecting GroupAdvantagesDisadvantages
FmocEasy removal with baseRequires additional steps
BocStable under acidic conditionsLess compatible with some reagents

Drug Development

In drug development, this compound's derivatives have shown potential in targeting specific receptors or enzymes, making them candidates for further pharmacological studies. For instance, modifications to the side chains can lead to compounds with enhanced affinity for biological targets.

Anticancer Activity

Recent studies have explored the anticancer properties of peptides synthesized using Fmoc-L-Thr-OBzl as a precursor. A notable study demonstrated that a peptide derived from this compound exhibited cytotoxic effects against various cancer cell lines, suggesting its potential as a therapeutic agent.

Antimicrobial Properties

Another research highlighted the antimicrobial activity of synthesized peptides containing this compound against resistant bacterial strains. The modification of the benzyl group was crucial in enhancing the efficacy of these peptides.

Mechanism of Action

The mechanism of action of 2-Benzyloxycarbonylamino-5-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-propyl]-benzoic acid methyl ester involves:

Comparison with Similar Compounds

Key Structural and Functional Analogs

The following compounds share structural motifs (Fmoc, Z, or benzoic acid esters) and applications in peptide synthesis or bioactive molecule development:

Compound Name Molecular Formula Molecular Weight Protecting Groups Key Features
Target Compound : 2-Benzyloxycarbonylamino-5-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-propyl]-benzoic acid methyl ester Likely C₃₀H₃₁N₃O₆ (inferred) ~553.6 (est.) Z, Fmoc, methyl ester Dual orthogonal protection; methyl ester enhances solubility.
2-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-butyrylamino]-6-fluoro-benzoic acid C₂₆H₂₃FN₂O₅ 462.47 Fmoc, fluoro substituent Fluorine improves stability; lacks Z group, limiting orthogonal deprotection.
(5S,3S)-5-{[2-(Fmoc-amino)-ethylcarbamoyl]-pentyl}-carbamic acid benzyl ester C₃₄H₃₈N₄O₆ (est.) ~622.7 (est.) Fmoc, Z Similar dual protection; additional pyrrolidinone moiety alters steric effects.
Benzoic acid, 4-(acetylamino)-2-hydroxy-, methyl ester C₁₀H₁₁NO₄ 209.20 Acetyl, methyl ester Lacks Fmoc/Z; acetyl group limits use in peptide synthesis.

Comparative Analysis

Protection Strategy: The target compound and the (5S,3S)-derivative utilize Z and Fmoc groups, enabling orthogonal deprotection (acid/base). In contrast, the fluorinated analog lacks a Z group, restricting its utility in multi-step syntheses. Acetylated analogs (e.g., ) are unsuitable for iterative peptide elongation due to non-orthogonal, stable protection .

Solubility and Reactivity :

  • Methyl esters (target compound, ) improve solubility in organic media compared to free acids.
  • Fluorine substitution () may enhance metabolic stability but reduces reactivity in nucleophilic coupling reactions .

Applications: The target compound is tailored for solid-phase peptide synthesis, where orthogonal protection is critical.

Biological Activity

2-Benzyloxycarbonylamino-5-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-propyl]-benzoic acid methyl ester (CAS No. 201048-68-2) is a compound with significant potential in medicinal chemistry, particularly in the development of therapeutic agents targeting various biological pathways. This article explores its biological activity, mechanisms of action, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound's molecular formula is C28H28N2O6C_{28}H_{28}N_{2}O_{6}, with a molecular weight of 488.53 g/mol. Its structure features a benzoic acid moiety, fluorenylmethoxycarbonyl group, and benzyloxycarbonyl amino groups, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The fluorenylmethoxycarbonyl group serves as a protective moiety for amino functionalities, allowing selective deprotection under acidic conditions, which can enhance its reactivity in various biochemical pathways.

Key mechanisms include:

  • Enzyme Inhibition : Preliminary studies indicate that the compound may inhibit certain enzymatic pathways, which could have implications for cancer therapy and other diseases where enzyme modulation is beneficial.
  • Receptor Interaction : The structural components allow binding to specific receptors, potentially influencing signal transduction pathways involved in cell survival and apoptosis .

Biological Activity Overview

Research has shown that compounds similar to this compound exhibit various biological activities:

Activity Description
Anticancer Properties Inhibitory effects on anti-apoptotic Bcl-2 family proteins have been observed, suggesting potential use in cancer treatments .
Antiviral Effects The purine derivative portion indicates possible antiviral properties, common in purine analogs.
Neurotransmission Modulation The presence of acetylcholine analogues suggests involvement in neurotransmission processes.

Case Studies and Research Findings

  • Targeting Bcl-2 Family Proteins : A study demonstrated that derivatives of benzoic acid can effectively bind to Mcl-1 and Bfl-1 proteins, which are crucial targets in cancer therapy. The compound exhibited potent binding affinities (K_i values around 100 nM) and induced cell death in lymphoma cell lines dependent on these proteins .
  • Synthesis and Biological Evaluation : A multi-step synthesis involving automated peptide synthesizers was reported to enhance yield and efficiency. The synthesized compounds were evaluated for their biological activities, revealing significant inhibitory effects on specific enzymatic pathways related to cancer progression.
  • Potential for Broader Applications : Given its structural versatility, the compound may also be explored for applications beyond oncology, including antiviral therapies and neuromodulation strategies due to its interaction with neurotransmitter systems .

Q & A

What are the key protecting groups in this compound, and how do they influence synthetic strategies?

The compound contains two critical protecting groups: 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) and benzyloxycarbonyl (Cbz) . The Fmoc group is base-labile and commonly removed with 20% piperidine in DMF, enabling orthogonal deprotection strategies in peptide synthesis. The Cbz group is acid-labile (removed via hydrogenolysis or HBr/AcOH) and provides stability during coupling reactions. These groups prevent unwanted side reactions at the amino and carboxylic acid functionalities during stepwise assembly .

What purification methods are effective for isolating this compound after synthesis?

Flash chromatography on silica gel (e.g., using AcOEt/MeOH 90:10 as eluent) is a standard method for isolating intermediates, achieving yields of ~61% . For higher purity, preparative HPLC with a C18 column and gradient elution (water/acetonitrile with 0.1% TFA) is recommended, particularly for separating diastereomers or eliminating trace impurities.

How can coupling reactions involving Fmoc-protected intermediates be optimized?

Coupling efficiency depends on:

  • Catalyst selection : Use Cp2ZrCl2 (0.3 equiv) and AgOTf (0.3 equiv) to activate glycosyl donors in stereoselective reactions .
  • Reaction monitoring : Track progress via TLC (silica gel, UV visualization) or <sup>19</sup>F NMR for fluorine-containing analogs.
  • Temperature control : Perform reactions at −10°C to minimize racemization .

What strategies mitigate stability issues during synthesis?

  • Moisture-sensitive steps : Use anhydrous THF and NaH (60% dispersion in paraffin oil) under nitrogen atmosphere to prevent hydrolysis .
  • Light sensitivity : Store Fmoc-protected intermediates in amber vials at −20°C to avoid photolytic degradation .
  • Inert conditions : Conduct hydrogenolysis of Cbz groups under H2 (1 atm) with Pd/C catalyst in ethanol to prevent over-reduction .

How is regioselectivity achieved in hydroboration-oxidation steps during synthesis?

9-Borabicyclo[3.3.1]nonane (9-BBN) is employed for its high regioselectivity in hydroboration, favoring anti-Markovnikov addition to alkenes. Post-reaction, oxidative workup with NaOAc and H2O2 ensures clean conversion to the desired alcohol without side products .

What analytical techniques validate the compound’s structural integrity?

  • NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm regiochemistry (e.g., methyl ester resonance at δ ~3.8 ppm) and Fmoc group integrity (aromatic protons at δ ~7.2–7.8 ppm) .
  • Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., calculated for C27H25BrN2O5: [M+H]<sup>+</sup> = 561.09) .

How are competing side reactions managed during deprotection?

  • Fmoc removal : Use piperidine (20% in DMF) for 30 minutes, followed by immediate neutralization with acetic acid to prevent β-elimination .
  • Cbz cleavage : Avoid prolonged exposure to HBr/AcOH; monitor via IR spectroscopy (disappearance of C=O stretch at ~1700 cm<sup>−1</sup>) .

What solvent systems enhance solubility during solid-phase synthesis?

A 1:1 mixture of DCM/DMF is optimal for swelling resin-bound intermediates while maintaining Fmoc stability. For poorly soluble intermediates, add 1–5% v/v HMPA as a cosolvent .

How do steric effects influence coupling efficiency at the benzoic acid moiety?

Bulky substituents at the 5-position (e.g., propyl-Fmoc group) reduce coupling rates. Mitigate this by:

  • Using HATU/DIPEA instead of DCC for faster activation.
  • Increasing reaction time to 24–48 hours at 25°C .

What are the critical parameters for scaling up synthesis?

  • Batch size : Limit to ≤5 g to maintain reaction homogeneity.
  • Safety protocols : Handle NaH and AgOTf in fume hoods with flame-resistant lab coats .
  • Yield optimization : Multi-step reactions (e.g., hydroboration followed by oxidation) achieve cumulative yields of ~40–50% at scale .

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